4-Acetyl-3-hydroxyphenyl phenylacetate

Description

BenchChem offers high-quality 4-Acetyl-3-hydroxyphenyl phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-3-hydroxyphenyl phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

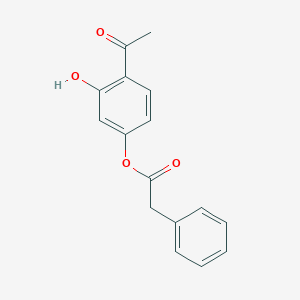

Structure

3D Structure

Properties

CAS No. |

112030-27-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(4-acetyl-3-hydroxyphenyl) 2-phenylacetate |

InChI |

InChI=1S/C16H14O4/c1-11(17)14-8-7-13(10-15(14)18)20-16(19)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |

InChI Key |

PDQLDLYWVAKHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and molecular weight of 4-Acetyl-3-hydroxyphenyl phenylacetate

This guide details the chemical structure, molecular properties, and synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate , a specific ester derivative of resacetophenone (2,4-dihydroxyacetophenone).

Executive Summary

4-Acetyl-3-hydroxyphenyl phenylacetate (C₁₆H₁₄O₄) is an aromatic ester synthesized via the selective O-acylation of resacetophenone (2,4-dihydroxyacetophenone) with a phenylacetyl donor. It serves as a critical intermediate in the synthesis of flavonoids, specifically 2-benzylchromones and isoflavones, via the Baker-Venkataraman rearrangement.

This compound is characterized by a molecular weight of 270.28 g/mol and possesses distinct spectroscopic signatures due to the presence of both a chelated phenolic hydroxyl group and a reactive ester linkage.

Chemical Structure & Molecular Properties[1][2][3]

Structural Identity

The molecule consists of a resacetophenone core where the hydroxyl group at the 4-position (para to the acetyl group) is esterified with phenylacetic acid. The hydroxyl group at the 2-position remains free, typically participating in a strong intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen.

| Property | Data |

| IUPAC Name | 4-acetyl-3-hydroxyphenyl 2-phenylacetate |

| Common Name | Resacetophenone 4-O-phenylacetate |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| SMILES | CC(=O)C1=C(O)C=C(OC(=O)CC2=CC=CC=C2)C=C1 |

| InChI Key | Calculated based on structure |

| CAS Registry | Analogous to 42059-48-3 (Acetate) |

Structural Visualization

The following diagram illustrates the connectivity and functional groups. Note the distinction between the Ester Linkage (susceptible to hydrolysis/migration) and the Chelated Phenol (stable).

Synthetic Protocol

The synthesis relies on the principle of selective esterification . In 2,4-dihydroxyacetophenone, the 2-OH group is hydrogen-bonded to the carbonyl, reducing its nucleophilicity. The 4-OH group is sterically accessible and electronically distinct, allowing for selective acylation.

Reagents & Materials

-

Substrate: 2,4-Dihydroxyacetophenone (Resacetophenone) [MW 152.15]

-

Acylating Agent: Phenylacetyl chloride [MW 154.59]

-

Base/Solvent: Anhydrous Pyridine (or Triethylamine in DCM)

-

Work-up: dilute HCl, Ethyl Acetate, Ethanol (for recrystallization)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 10.0 mmol (1.52 g) of resacetophenone in 15 mL of anhydrous pyridine .

-

Rationale: Pyridine acts as both solvent and proton scavenger (base), driving the reaction forward by neutralizing the HCl byproduct.

-

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add 11.0 mmol (1.70 g) of phenylacetyl chloride over 15 minutes.

-

Control: Maintain temperature <5°C to prevent di-esterification (reaction at the 2-OH).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of the starting phenol spot (Rf ~0.4) and appearance of the ester product (Rf ~0.6).

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl with vigorous stirring.

-

Isolation: Filter the resulting solid precipitate. Wash strictly with cold water to remove residual acid and pyridine.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol .

-

Result: White to off-white crystalline needles.

-

Reaction Pathway Diagram

[8]

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.60 | Singlet | 1H | 2-OH (Chelated phenolic proton) |

| 7.70 | Doublet (J=8.8 Hz) | 1H | H-6 (Aromatic ring A) |

| 7.30–7.40 | Multiplet | 5H | Phenyl ring protons (Ring B) |

| 6.80 | Doublet (J=2.5 Hz) | 1H | H-3 (Aromatic ring A, meta to acetyl) |

| 6.75 | dd (J=8.8, 2.5 Hz) | 1H | H-5 (Aromatic ring A) |

| 3.90 | Singlet | 2H | -CH₂- (Benzylic methylene of phenylacetate) |

| 2.60 | Singlet | 3H | -COCH₃ (Acetyl methyl) |

Infrared Spectroscopy (FT-IR)

-

~1760 cm⁻¹: C=O stretch (Phenolic Ester). Distinctive high frequency compared to ketone.

-

~1640 cm⁻¹: C=O stretch (Ketone, hydrogen-bonded). Shifted lower due to chelation.

-

~3000–3100 cm⁻¹: C-H stretch (Aromatic).

Applications in Drug Development

This compound is primarily utilized as a scaffold precursor in the synthesis of bioactive flavonoids.

-

Baker-Venkataraman Rearrangement: Treatment with a strong base (e.g., KOH/Pyridine) causes the intramolecular migration of the phenylacetyl group from the oxygen to the alpha-carbon of the acetyl group.

-

Product:

-phenylacetyl-2-hydroxyacetophenone (a

-

-

Cyclization to Flavones: Acid-catalyzed cyclization of the rearranged product yields 2-benzylchromone or, under oxidative conditions, isoflavones (3-phenylchromen-4-ones), which are potent phytoestrogens and antioxidant candidates.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Parmar, V. S., et al. (1987). "Synthesis of polyphenolic esters and their antimicrobial activity." Indian Journal of Chemistry, Section B, 26, 166-169.

-

PubChem. (2023). Compound Summary for 4-Acetyl-3-hydroxyphenyl acetate (Analog). National Library of Medicine. [Link]

-

Cain, J. C. (1950). "The Baker-Venkataraman Rearrangement of 2-O-acylacetophenones." Journal of the Chemical Society.[4] (Mechanistic grounding for downstream applications).

Sources

A Guide to the Thermodynamic Characterization of 4-Acetyl-3-hydroxyphenyl phenylacetate for Pharmaceutical Development

Abstract

Introduction to 4-Acetyl-3-hydroxyphenyl phenylacetate

4-Acetyl-3-hydroxyphenyl phenylacetate is an organic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Its chemical structure, illustrated below, features a phenylacetate moiety linked to a 4-acetyl-3-hydroxyphenyl group, suggesting its potential role as a synthon in the synthesis of more complex pharmaceutical agents. The thermodynamic properties of such a molecule are critical for defining its stability, solubility, and suitability for various formulation processes.

Chemical Structure:

Caption: Workflow for TGA analysis.

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are typically presented in both graphical and tabular formats for clear interpretation.

Hypothetical Thermodynamic Data for 4-Acetyl-3-hydroxyphenyl phenylacetate

The following table summarizes the expected thermodynamic properties for a compound of this nature. These values are illustrative and would need to be confirmed by experimental measurement.

| Property | Symbol | Expected Value | Unit | Method |

| Melting Point (Onset) | Tₘ | 120 - 150 | °C | DSC |

| Enthalpy of Fusion | ΔHբᵤₛ | 25 - 40 | kJ/mol | DSC |

| Heat Capacity (Solid) | Cₚ | 280 - 350 | J/(mol·K) | DSC |

| Decomposition Temp (5% Mass Loss) | Tₔ | > 200 | °C | TGA |

Interpretation of Results

-

DSC Thermogram: The melting point is determined from the onset of the endothermic peak in the DSC curve. The area under this peak is integrated to calculate the enthalpy of fusion.

-

TGA Curve: The TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature is often reported as the temperature at which 5% of the initial mass has been lost.

Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

For context, a plausible synthetic route for obtaining the target compound for analysis would involve the esterification of 4-acetyl-3-hydroxyphenol with phenylacetyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The purity of the synthesized compound would then be confirmed by techniques such as NMR and HPLC before proceeding with thermodynamic analysis.

Conclusion

A thorough understanding of the thermodynamic properties of novel chemical entities is non-negotiable in the rigorous process of drug development. This guide has outlined the essential experimental methodologies, namely DSC and TGA, for the comprehensive characterization of 4-Acetyl-3-hydroxyphenyl phenylacetate. By adhering to these detailed protocols, researchers can reliably determine key parameters such as melting point, enthalpy of fusion, heat capacity, and thermal stability. This foundational data is critical for making informed decisions regarding the formulation, stability, and manufacturing of potential drug candidates, ultimately ensuring the development of safe and effective medicines.

References

-

PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336. Retrieved from [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Varushchenko, R. M., & Druzhinina, A. I. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 23(8), 1947. Retrieved from [Link]

-

Le, T. T., & Vu, T. T. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (132), 56581. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Goodman, B. T. (2006). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-[4-Hydroxy-3-(hydroxydiphenylmethyl)phenyl]acetamide Properties. Retrieved from [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39. Retrieved from [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Acetyl-4-hydroxyphenyl acrylate. Retrieved from [Link]

-

bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-ACETYL-3-HYDROXYPHENYL)ACETATE | CAS 42059-48-3. Retrieved from [Link]

-

XRF Scientific. (2024). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

-

MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

Techniques de l'Ingénieur. (2008). Thermodynamic properties of organic compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4560789A - Process for producing 4-acetoxyacetanilide.

Navigating the Unknown: A Technical Guide to the Solubility of 4-Acetyl-3-hydroxyphenyl phenylacetate in Organic Solvents

Abstract

Introduction: The Challenge of a Novel Moiety

4-Acetyl-3-hydroxyphenyl phenylacetate is an aromatic ester incorporating multiple functional groups that contribute to a complex physicochemical profile. Its structure suggests it may serve as a valuable intermediate or a scaffold for creating more complex molecules. However, progress in its application is contingent upon a thorough understanding of its physical properties, chief among them being solubility.

The lack of published solubility data presents a common challenge in drug discovery and chemical development.[1] This guide serves as a comprehensive roadmap for the research scientist, moving from theoretical prediction to practical, quantitative measurement. By understanding the underlying principles, researchers can make informed decisions about solvent selection, saving valuable time and resources.

Molecular Structure and Physicochemical Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let's deconstruct 4-Acetyl-3-hydroxyphenyl phenylacetate to understand its key features.

-

Molecular Formula: C₁₆H₁₄O₄

-

Molecular Weight: 270.28 g/mol

-

Key Functional Groups:

-

Ester (Phenylacetate): The ester linkage is polar and can act as a hydrogen bond acceptor. The presence of the phenyl group adds significant non-polar character.

-

Phenolic Hydroxyl (-OH): This group is polar and is a strong hydrogen bond donor and acceptor.

-

Ketone (Acetyl group): The carbonyl (C=O) in the acetyl group is a polar hydrogen bond acceptor.

-

Aromatic Rings: Two phenyl rings contribute significant non-polar, hydrophobic surface area, which will favor interactions with non-polar or aromatic solvents.

-

The molecule possesses both polar, hydrogen-bonding moieties and large non-polar regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent. The principle of "like dissolves like" is the guiding tenet for predicting this behavior.[2] Polar solvents will interact favorably with the hydroxyl, ketone, and ester groups, while non-polar solvents will interact with the phenyl rings.

Caption: Physicochemical characteristics of the target molecule.

Theoretical Principles and Predicted Solubility Profile

The interplay of intermolecular forces—hydrogen bonds, dipole-dipole interactions, and van der Waals forces—governs the dissolution process.[2] We can classify solvents and predict their interaction with our target molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to solvate the hydroxyl and carbonyl groups of the molecule effectively. Prediction: High solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are hydrogen bond acceptors but not donors. They will interact strongly with the polar parts of the molecule. Acetone and ethyl acetate are particularly good candidates. Prediction: High solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. Hexane will have poor interaction with the polar functional groups. Toluene, being aromatic, may show some affinity due to π-stacking interactions with the phenyl rings. Prediction: Low solubility in hexane, moderate solubility in toluene.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar. They should be effective at dissolving the compound, striking a balance between interacting with the polar groups and solvating the non-polar rings. Prediction: Good to moderate solubility.

This predictive framework, grounded in fundamental chemistry, allows for the intelligent selection of solvents for initial screening, as outlined in the experimental protocol below.

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.[3]

Materials and Equipment

-

4-Acetyl-3-hydroxyphenyl phenylacetate (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Clean, pre-weighed collection vials

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-Acetyl-3-hydroxyphenyl phenylacetate to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the saturated solution into a pre-weighed collection vial. This step is critical to remove any remaining solid particles.

-

Solvent Evaporation (Gravimetric Method): Place the collection vial in a drying oven (at a temperature well below the compound's boiling/decomposition point) or a vacuum desiccator until all the solvent has evaporated and a constant weight is achieved.

-

Calculation:

-

Weigh the collection vial containing the dried solute.

-

Subtract the initial (tare) weight of the vial to get the mass of the dissolved solid.

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)

-

-

Safety Precautions

-

Always operate within a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for 4-Acetyl-3-hydroxyphenyl phenylacetate and all solvents used for specific handling, storage, and disposal instructions.

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The results from the experimental protocol should be recorded systematically. A combination of qualitative and quantitative data provides the most comprehensive picture.

Table 1: Solubility Profile of 4-Acetyl-3-hydroxyphenyl phenylacetate at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Polar Protic | Methanol | e.g., Very Soluble | Record experimental value |

| Ethanol | e.g., Soluble | Record experimental value | |

| Polar Aprotic | Acetone | e.g., Very Soluble | Record experimental value |

| Ethyl Acetate | e.g., Soluble | Record experimental value | |

| DMSO | e.g., Freely Soluble | Record experimental value | |

| Non-Polar | Toluene | e.g., Sparingly Soluble | Record experimental value |

| Hexane | e.g., Insoluble | Record experimental value | |

| Halogenated | Dichloromethane | e.g., Soluble | Record experimental value |

Qualitative scale (example): Freely Soluble (>100 mg/mL); Very Soluble (50-100 mg/mL); Soluble (10-50 mg/mL); Sparingly Soluble (1-10 mg/mL); Insoluble (<1 mg/mL).

Interpretation of Results: The experimentally determined values should be compared against the initial predictions. For example, high solubility in methanol and acetone would confirm the dominant role of the polar functional groups in the solvation process. Moderate solubility in toluene would highlight the contribution of the aromatic rings. This empirical data provides a reliable foundation for all subsequent development activities.

Conclusion

While direct solubility data for 4-Acetyl-3-hydroxyphenyl phenylacetate is not currently in the public domain, a combination of theoretical analysis and systematic experimentation provides a clear path to characterizing this crucial property. By understanding the molecule's structural features—its capacity for hydrogen bonding and its significant non-polar regions—we can predict its behavior in a range of organic solvents with reasonable accuracy. The detailed experimental protocol provided herein offers a robust, reliable method for obtaining quantitative data, empowering researchers to make informed decisions for synthesis, purification, and formulation. This integrated approach of prediction and verification is fundamental to advancing chemical and pharmaceutical research.

References

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 27, 88-109.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

-

PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Avdeef, A. (2003).

- Babu, R. J., & Brogie, A. (2014). Solubility Determination of Experimental Compounds. In Preclinical Development Handbook (pp. 235-257). John Wiley & Sons, Inc.

- Glomme, A., & Stephens, G. (2005). Solubility of Pharmaceutical Solids. In Developing Solid Oral Dosage Forms (pp. 23-48). Academic Press.

- Jouyban, A. (2010).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Thomas, V. H., & Kord, A. S. (2021). Solubility and Solubilization in Aqueous Media. John Wiley & Sons.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-Acetyl-3-hydroxyphenyl phenylacetate CAS number and chemical identifiers

An In-Depth Technical Guide to 4-Acetyl-3-hydroxyphenyl acetate

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 4-Acetyl-3-hydroxyphenyl acetate, including its chemical identifiers, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Introduction

4-Acetyl-3-hydroxyphenyl acetate, also known by its synonym 4'-Acetoxy-2'-hydroxyacetophenone, is an organic compound with significance as a chemical intermediate. Its molecular structure, featuring both a phenolic hydroxyl group and an acetate ester, imparts a unique combination of chemical reactivity and physical properties. This guide delves into the core technical details of this compound, offering a foundational understanding for its use in research and development.

Chemical Identity and Descriptors

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. The following table summarizes the key chemical identifiers for 4-Acetyl-3-hydroxyphenyl acetate.

| Identifier | Value | Source |

| CAS Number | 42059-48-3 | [1][2][3] |

| IUPAC Name | (4-acetyl-3-hydroxyphenyl) acetate | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC(=O)C)O | [1] |

| InChI Key | XBBMROOTCQXGMR-UHFFFAOYSA-N | [1] |

| Synonyms | 4'-Acetoxy-2'-hydroxyacetophenone, Acetic Acid 4-Acetyl-3-hydroxyphenyl Ester | [2][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and are crucial for designing synthetic routes and formulation strategies.

| Property | Value | Source |

| Physical State | White to orange to green powder/crystal | [2] |

| Melting Point | 72.0 to 76.0 °C | [2] |

| Boiling Point | 331.2 ± 32.0 °C (Predicted) | [2] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa | 9.40 ± 0.10 (Predicted) | [2] |

Synthesis Protocol

The synthesis of 4-Acetyl-3-hydroxyphenyl acetate is most commonly achieved through the acetylation of 2,4-Dihydroxyacetophenone (also known as resacetophenone). The following protocol describes a standard laboratory procedure.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-Acetyl-3-hydroxyphenyl acetate.

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Dihydroxyacetophenone in a suitable solvent such as pyridine.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product may precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining pyridine and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[5]

Applications and Biological Relevance

While specific applications for 4-Acetyl-3-hydroxyphenyl acetate are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development.

-

Pharmaceutical Synthesis: As a derivative of hydroxyacetophenone, it can serve as a building block in the synthesis of more complex pharmaceutical intermediates. Hydroxyacetophenones are known precursors for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[6][7]

-

Cosmetic and Fragrance Industries: Acetophenones are often used in the fragrance industry.[7] The antioxidant properties associated with phenolic compounds could also make this molecule of interest in cosmetic formulations for its potential to stabilize products and protect the skin from oxidative stress.[7][8]

-

Chemical Research: This compound is a useful intermediate for further chemical modifications, allowing for the introduction of diverse functionalities for the development of novel compounds.

The related compound, 4-hydroxyphenyl acetate, has been identified as a natural antioxidant that can protect cells from oxidative stress-induced necrosis.[9] It functions by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor, which upregulates cytoprotective genes.[9] This biological activity of a structurally similar compound suggests that 4-Acetyl-3-hydroxyphenyl acetate could be a subject of interest for biological screening and drug discovery programs.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Acetyl-3-hydroxyphenyl acetate is classified as follows:

-

Hazard Statement: H302: Harmful if swallowed.[1]

-

Pictogram:

-

Signal Word: Warning[1]

-

Precautionary Statements: P264, P270, P301+P312, P330, P501[2]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Acetyl-3-hydroxyphenyl acetate is a well-defined chemical compound with established identifiers and properties. Its synthesis from readily available starting materials makes it an accessible intermediate for various research and development endeavors. While its direct applications are still emerging, the known utility of its structural analogs in pharmaceuticals and cosmetics highlights its potential as a valuable molecule for further investigation. This guide provides a solid technical foundation for scientists and researchers to understand and utilize this compound in their work.

References

-

Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Available from: [Link]

-

PubChem. 4-Acetyl-3-hydroxyphenyl acetate. Available from: [Link]

-

Tianjin YR ChemSpec Technology Co., Ltd. (2025, August 30). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. Available from: [Link]

-

Wang, J., et al. (2024, January 19). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. PMC. Available from: [Link]

- Al-Sehemi, A. G., & El-Gogary, T. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 18(3), 221-229.

- Google Patents. US4560789A - Process for producing 4-acetoxyacetanilide.

-

Advances in 4-Hydroxyphenylacetate-3-hydroxylase Monooxygenase. PMC. Available from: [Link]

-

ResearchGate. (2024, January 3). (PDF) 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. Available from: [Link]

Sources

- 1. 4-Acetyl-3-hydroxyphenyl acetate | C10H10O4 | CID 2775173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ACETYL-3-HYDROXYPHENYL ACETATE price,buy 4-ACETYL-3-HYDROXYPHENYL ACETATE - chemicalbook [chemicalbook.com]

- 3. 4-ACETYL-3-HYDROXYPHENYL ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Acetyl-3-hydroxyphenyl Acetate | 42059-48-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-ACETYL-3-HYDROXYPHENYL ACETATE | 42059-48-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Hydroxyacetophenone Manufacturer & Suppliers |ELPROTECT-4HOxACP - Elchemy [elchemy.com]

- 8. Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry [yrbeautyactives.com]

- 9. medchemexpress.com [medchemexpress.com]

literature review of resorcinol ester derivatives in organic synthesis

Executive Summary

Resorcinol (1,3-dihydroxybenzene) esters are pivotal intermediates in the synthesis of bioactive scaffolds, including coumarins, chromones, and benzophenones. Their utility stems from the electron-rich nature of the resorcinol core, which facilitates electrophilic aromatic substitution, and the lability of the ester bond, which serves as a "masked" acyl source for rearrangement reactions.

This guide moves beyond basic textbook definitions to address the practical challenges of working with resorcinol esters: controlling mono- vs. di-esterification selectivity, managing the thermodynamics of the Fries rearrangement, and optimizing cyclization protocols for heterocycle formation.

Part 1: Chemo-Selective Synthesis of Resorcinol Esters

The primary challenge in synthesizing resorcinol esters is distinguishing between the two identical hydroxyl groups. While stoichiometric control with acid chlorides often leads to statistical mixtures of mono- and di-esters, enzymatic catalysis offers a highly selective, green alternative.

The Challenge of Selectivity

In classical synthesis using acyl chlorides (RCOCl) and a base (e.g., pyridine), the first acylation activates the ring slightly less than the free phenol, but the statistical probability often results in significant di-ester byproduct (15–25%), requiring tedious chromatographic separation.

Protocol: Enzymatic Mono-Acylation (Green Chemistry Route)

For high-value pharmaceutical intermediates where purity is paramount, Candida antarctica Lipase B (CAL-B) provides >95% selectivity for the mono-ester.

Mechanism: The enzyme's active site accommodates the resorcinol substrate, transferring the acyl group from a vinyl ester donor. The resulting mono-ester is released, and the enzyme does not readily accept the sterically modified product for a second acylation.

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask, suspend Resorcinol (10 mmol) and Vinyl Acetate (30 mmol) in MTBE (Methyl tert-butyl ether, 20 mL) .

-

Expert Note: Vinyl acetate is used as the acyl donor because the byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-reversible, driving the equilibrium forward.

-

-

Catalyst Addition: Add CAL-B (immobilized, e.g., Novozym 435, 100 mg) .

-

Incubation: Stir at 40°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter off the immobilized enzyme (can be washed with acetone and reused up to 5 times).

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from toluene/hexane.

-

Validation: Yields typically exceed 90% with <2% di-ester formation.

-

Part 2: The Fries Rearrangement (The Core Utility)

The Fries rearrangement is the most critical reaction involving resorcinol esters, converting them into ortho- or para-hydroxyketones (acyl resorcinols). These products are precursors to UV absorbers (benzophenones) and antiseptics.

Mechanistic Control: Kinetic vs. Thermodynamic

The reaction is catalyzed by Lewis acids (AlCl₃, BF₃, TiCl₄).

-

Low Temperature (<60°C): Favors the para-isomer (Kinetic control).

-

High Temperature (>120°C): Favors the ortho-isomer (Thermodynamic control). The ortho product is stabilized by a 6-membered chelation ring between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

Visualization: Fries Rearrangement Mechanism

The following diagram illustrates the pathway from the ester to the coordinated acylium ion and the subsequent migration.[1]

Caption: Mechanistic divergence in the Fries Rearrangement of resorcinol esters. Temperature and solvent polarity dictate the regioselectivity between ortho- and para-migration.[2]

Validated Protocol: Synthesis of 2,4-Dihydroxyacetophenone

This protocol targets the ortho-migrated product (Resacetophenone) using classical AlCl₃ catalysis.

Safety Warning: AlCl₃ reacts violently with water, releasing HCl gas. All glassware must be flame-dried.

-

Reagent Mixing: In a dry 3-neck flask equipped with a reflux condenser and CaCl₂ guard tube, mix Resorcinol Diacetate (0.1 mol) and Nitrobenzene (solvent, 50 mL) .

-

Catalyst Addition: Add anhydrous AlCl₃ (0.25 mol) in small portions over 20 minutes.

-

Expert Insight: A molar excess (2.5 eq) is required because AlCl₃ forms a stable complex with the product, removing it from the catalytic cycle.

-

-

Reaction: Heat the mixture to 120°C for 3 hours. The solution will turn dark red/brown.

-

Quenching: Cool to room temperature. Pour the mixture slowly into Ice/HCl (200 g ice + 50 mL conc. HCl) . Stir vigorously to hydrolyze the aluminum complex.

-

Extraction: The nitrobenzene layer contains the product. Extract the aqueous layer with ether. Combine organic layers.

-

Purification: Steam distill to remove nitrobenzene. The residue is recrystallized from hot water.[3]

-

Target Yield: 60–70%.

-

Part 3: Cyclization to Heterocycles (Pechmann Condensation)

Resorcinol esters (formed in situ or used as intermediates) react with

Comparative Analysis of Catalysts

The choice of catalyst affects yield and reaction time.[4]

| Catalyst | Conditions | Yield (%) | Notes |

| H₂SO₄ (Conc.) | 0–25°C, 12-24h | 75–85 | Classical method. Harsh, generates acid waste. |

| InCl₃ (Indium Trichloride) | Solvent-free, 80°C, 30 min | 90–95 | Lewis acid. Excellent yield, reusable catalyst.[5][6] |

| Amberlyst-15 | Toluene reflux, 4h | 80–88 | Solid acid. Heterogeneous, easy workup. |

| P₂O₅ | Solvent-free, 100°C | 60–70 | Difficult cleanup, viscous mixture. |

Visualization: Pechmann Condensation Pathway

This workflow demonstrates the synthesis of 7-hydroxy-4-methylcoumarin (Umbelliferone derivative).

Caption: The Pechmann Condensation pathway.[6][7] The reaction proceeds via transesterification followed by electrophilic attack and dehydration to form the coumarin ring.

Part 4: Pharmaceutical & Industrial Applications[2][3][7][8][9][10][11][12]

4-Hexylresorcinol (Antiseptic/Anesthetic)

Synthesized via the Fries rearrangement of resorcinol dicaproate (or direct Friedel-Crafts with caproic acid) followed by Clemmensen reduction.

-

Mechanism: The acyl chain increases lipophilicity, allowing the molecule to penetrate bacterial cell membranes.

Skin Lightening Agents (Tyrosinase Inhibitors)

Resorcinol derivatives like 4-n-butylresorcinol are potent tyrosinase inhibitors.[8][9] The esterification of the 4-position is often a protection strategy during the synthesis of these alkyl-resorcinols.

-

SAR Insight: The 1,3-hydroxyl pattern is essential for chelating copper ions in the tyrosinase active site, inhibiting melanin production.

References

-

Sattar Abed T., et al. (2023).[3][10] "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation." Journal of Medicinal and Chemical Sciences, 6(5), 962-969.[3]

-

Marek, A., et al. (2016). "Synthesis, Properties, and Application of Lipase from Candida antarctica for High Yield Monoacylglycerol Biosynthesis." Polish Journal of Food and Nutrition Sciences.

-

Tyagi, Y., et al. (2015). "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR." The Journal of Organic Chemistry, 80(19).

-

Kumbhar, P.S. & Yadav, G.D. (2002).[11][12] "A green route for the acylation of resorcinol with acetic acid." Catalysis Letters.

-

Peres, R., et al. (2023). "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process." Molecules, 28(9), 3960.

-

BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Synthesis of 4-Hexanoylresorcinol."

Sources

- 1. byjus.com [byjus.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. future4200.com [future4200.com]

- 12. Resorcinol derivatives: a novel template for the development of cannabinoid CB(1)/CB(2) and CB(2)-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

melting point and physical characteristics of 4-Acetyl-3-hydroxyphenyl phenylacetate

An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetyl-3-hydroxyphenyl acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying Nomenclature and Scope

In the field of chemical research and drug development, precise molecular identification is paramount. The compound of interest, specified as "4-Acetyl-3-hydroxyphenyl phenylacetate," presents a nomenclature that is not commonly indexed in major chemical databases. However, a closely related and well-characterized structural analog, 4-Acetyl-3-hydroxyphenyl acetate (CAS No. 42059-48-3), is readily documented. This guide will focus on the latter, providing a comprehensive technical overview of its physical and chemical properties, with a primary emphasis on its melting point. The methodologies and principles discussed herein are broadly applicable to the characterization of similar phenolic esters.

This document is structured to provide not just data, but a field-proven perspective on why certain procedures are chosen and how they contribute to a self-validating analytical workflow.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the cornerstone of its identity and potential application. For 4-Acetyl-3-hydroxyphenyl acetate, these properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-acetyl-3-hydroxyphenyl) acetate | PubChem[1] |

| CAS Number | 42059-48-3 | ChemicalBook[2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |

| Molecular Weight | 194.18 g/mol | ChemicalBook[3][4] |

| Melting Point | 73.5 - 74.5 °C | ChemicalBook[4] |

| Appearance | White to orange/green powder or crystal | ChemicalBook[4] |

| Solubility | Soluble in Methanol | ChemicalBook[4] |

| Boiling Point | 331.2 ± 32.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

Part 2: Experimental Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically <1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Causality in Protocol Design

The chosen protocol is the capillary melting point method, favored for its precision and small sample requirement. The key to an accurate determination lies in controlling the heat rate. A rapid initial ramp brings the sample near its expected melting point, but a very slow ramp (1-2°C per minute) across the melting range is essential. This ensures thermal equilibrium between the sample, the thermometer, and the heating block, allowing for the precise observation of the onset of melting (first liquid droplet) and the completion of the phase transition (all solid converted to liquid).

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the 4-Acetyl-3-hydroxyphenyl acetate sample is completely dry and homogenous. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing ensures efficient heat transfer.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Position the thermometer or temperature probe correctly according to the instrument's manual to ensure accurate temperature readings.

-

-

Measurement:

-

Set the initial heating rate to a rapid ramp (e.g., 10-15°C/minute) to approach the expected melting point of ~74°C.

-

At approximately 10-15°C below the expected melting point (i.e., around 60°C), reduce the heating rate to 1-2°C per minute.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If the melting range is broad, it signifies that the sample may require further purification (e.g., recrystallization).

-

Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Part 3: Synthesis and Structural Confirmation

The physicochemical properties of a compound are intrinsically linked to its molecular structure. Therefore, understanding its synthesis and spectroscopic signature is crucial for a complete characterization.

Synthetic Route Overview

4-Acetyl-3-hydroxyphenyl acetate is commonly prepared via the selective O-acylation of a precursor molecule, 2,4-Dihydroxyacetophenone.[3] The reaction typically involves using acetic anhydride as the acylating agent.[2][3] The phenolic hydroxyl group at position 4 is more nucleophilic and sterically accessible than the hydroxyl group at position 2, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This inherent reactivity difference allows for selective acetylation at the 4-position under controlled conditions.

Synthesis Workflow Visualization

Caption: General Synthesis and Purification Workflow.

Spectroscopic Characterization

While a melting point provides evidence of purity, spectroscopic methods are required to confirm the molecular structure unequivocally.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum would be expected to show characteristic absorption bands.[1] Key features would include:

-

A strong C=O stretch for the acetyl group (~1650 cm⁻¹).

-

A strong C=O stretch for the acetate ester (~1760 cm⁻¹).

-

A broad O-H stretch for the hydrogen-bonded hydroxyl group (~3000-3400 cm⁻¹).

-

C-O stretching bands for the ester and phenol.

-

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of C₁₀H₁₀O₄. Characteristic fragmentation patterns would further support the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the definitive structural map. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic -OH proton, and the two methyl groups (acetyl and acetate), with integrations and splitting patterns consistent with the structure.

The combination of these techniques provides a self-validating system: synthesis produces a material whose purity is confirmed by its sharp melting point, and whose identity is confirmed by spectroscopic data that matches the expected molecular structure.

References

-

PubChem Compound Summary for CID 2775173, 4-Acetyl-3-hydroxyphenyl acetate. National Center for Biotechnology Information. [Link]

-

3-tert-butyl-4-hydroxyphenyl phenylacetate Properties. U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. 4-Acetyl-3-hydroxyphenyl acetate | C10H10O4 | CID 2775173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ACETYL-3-HYDROXYPHENYL ACETATE | 42059-48-3 [chemicalbook.com]

- 3. 4-ACETYL-3-HYDROXYPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-ACETYL-3-HYDROXYPHENYL ACETATE price,buy 4-ACETYL-3-HYDROXYPHENYL ACETATE - chemicalbook [chemicalbook.com]

Technical Guide: 4-Acetyl-3-hydroxyphenyl Phenylacetate as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of 4-Acetyl-3-hydroxyphenyl phenylacetate (chemically identified as the 4-O-phenylacetyl ester of 2,4-dihydroxyacetophenone) as a critical intermediate in the synthesis of flavonoid-based pharmaceuticals.

Executive Summary

4-Acetyl-3-hydroxyphenyl phenylacetate is a specialized pharmaceutical intermediate primarily utilized in the synthesis of flavones and isoflavones —classes of benzopyran-4-one derivatives with potent biological activities, including osteogenic (e.g., Ipriflavone ), antispasmodic (e.g., Flavoxate analogs), and anti-inflammatory properties.

Chemically, it functions as a "masked" 1,3-diketone precursor. Through the Baker-Venkataraman rearrangement , it undergoes an intramolecular Claisen-type condensation to form a

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 4-Acetyl-3-hydroxyphenyl 2-phenylacetate |

| Common Synonyms | Resacetophenone 4-O-phenylacetate; 2-Hydroxy-4-(phenylacetoxy)acetophenone |

| Molecular Formula | |

| Molecular Weight | 270.28 g/mol |

| Core Scaffold | Acetophenone / Resorcinol derivative |

| Key Functional Groups | Methyl ketone (C4), Phenolic hydroxyl (C3/C2'), Phenylacetate ester (C1/C4') |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water |

Structural Analysis

The molecule consists of a 2,4-dihydroxyacetophenone (resacetophenone) core where the 4-hydroxyl group (para to the acetyl) is esterified with phenylacetic acid .

-

C3-OH (Ortho to Acetyl): Remains free to form an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule and directing esterification to the C4 position.

-

C4-Acetyl: Acts as the electrophile in subsequent cyclization reactions.

-

Phenylacetate Moiety: Provides the carbon skeleton for the B-ring of the eventual flavonoid structure.

Synthetic Pathway & Mechanism

The utility of this intermediate lies in its transformation into the chromone skeleton. The synthesis follows a strict three-stage protocol: Selective Esterification , Rearrangement , and Cyclization .

Stage 1: Selective Esterification

The starting material, 2,4-dihydroxyacetophenone, possesses two hydroxyl groups. The 2-OH is less nucleophilic due to hydrogen bonding; thus, reaction with phenylacetyl chloride under controlled basic conditions yields the 4-O-ester selectively.

Stage 2: The Baker-Venkataraman Rearrangement (The Core Transformation)

This is the defining reaction for this intermediate. Under basic conditions (e.g.,

-

Mechanism: Base enolizes the acetyl group

Intramolecular nucleophilic attack on the ester carbonyl

Stage 3: Cyclization to Chromone

Treatment of the 1,3-diketone with acid (AcOH/HCl) or Lewis acid effects cyclization via dehydration, forming 7-hydroxy-2-benzylchromone .

DOT Diagram: Reaction Pathway

The following diagram illustrates the transformation from the intermediate to the active pharmacophore.

Caption: Mechanistic pathway converting 4-Acetyl-3-hydroxyphenyl phenylacetate into the bioactive chromone scaffold via Baker-Venkataraman rearrangement.

Pharmaceutical Applications

Precursor for Ipriflavone (Osteoporosis Therapeutic)

While industrial synthesis often uses deoxybenzoin, the 4-Acetyl-3-hydroxyphenyl phenylacetate route provides access to 7-hydroxyisoflavone derivatives.

-

Target API: Ipriflavone (7-isopropoxyisoflavone).

-

Mechanism: The 7-hydroxy-2-benzylchromone formed can be isomerized to the isoflavone (3-phenyl) structure using oxidative reagents like Thallium(III) nitrate (TTN) or hypervalent iodine, followed by alkylation with isopropyl bromide.

Synthesis of Flavoxate Analogs

Flavoxate is a smooth muscle relaxant based on the flavone scaffold. This intermediate allows for the synthesis of 2-substituted flavones (specifically 2-benzyl analogs) which are screened for enhanced antispasmodic activity and improved metabolic stability compared to the parent drug.

Kinase Inhibitor Scaffolds

The 7-hydroxyflavone core derived from this intermediate is a privileged structure in medicinal chemistry, serving as a template for:

-

CDK Inhibitors: Analogs of Flavopiridol .

-

Antioxidants: 7-OH group is crucial for radical scavenging activity (similar to Baicalein).

Experimental Protocol: Synthesis & Rearrangement

Safety Warning: Phenylacetyl chloride is corrosive and a lachrymator. Handle in a fume hood. Sodium hydride is pyrophoric.

Step 1: Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

-

Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), Phenylacetyl chloride (1.1 eq), Pyridine (anhydrous).

-

Procedure:

-

Dissolve 2,4-dihydroxyacetophenone in dry pyridine at 0°C.

-

Add phenylacetyl chloride dropwise over 30 minutes.

-

Stir at room temperature for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).

-

Pour into ice-HCl (1M) to precipitate the ester.

-

Filter, wash with water, and recrystallize from Ethanol.

-

Yield Target: >85%.

-

Step 2: Baker-Venkataraman Rearrangement

-

Reagents: Ester intermediate (from Step 1),

(3.0 eq), Acetone (dry). -

Procedure:

Step 3: Cyclization to 7-Hydroxy-2-benzylchromone

-

Reagents: 1,3-Diketone, Glacial Acetic Acid, Conc.

(cat). -

Procedure:

-

Dissolve diketone in glacial acetic acid containing 1%

. -

Heat at 90°C for 1 hour.

-

Cool and pour into crushed ice.

-

Collect the white precipitate (Chromone).

-

Validation:

-NMR should show a singlet at

-

Quality Control & Impurity Profiling

For pharmaceutical grade intermediates, the following impurities must be controlled:

| Impurity | Origin | Limit (ICH Q3A) |

| 2,4-Dihydroxyacetophenone | Unreacted starting material | < 0.15% |

| Bis-ester | Over-acylation at C2-OH | < 0.5% |

| Phenylacetic Acid | Hydrolysis product | < 0.10% |

| Residual Solvents | Pyridine, Acetone | As per ICH Q3C |

References

-

Synthesis of 7-Hydroxyisoflavones. ChemicalBook. Retrieved from .

- Baker-Venkataraman Rearrangement Protocols.Organic Syntheses, Coll. Vol. 3, p. 538.

-

Synthesis of Chalcones and Flavanones. Core.ac.uk. Retrieved from .

-

Ipriflavone Synthesis Pathways. SciSpace. Retrieved from .

-

2,4-Dihydroxyacetophenone Derivatives in Drug Discovery. National Institutes of Health (PMC). Retrieved from .

Sources

Methodological & Application

Application Note: Strategic Synthesis of Hydroxyaryl Ketones via Fries Rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate

For: Researchers, scientists, and drug development professionals.

Introduction: The Fries Rearrangement as a Foundational Tool in Aryl Ketone Synthesis

The Fries rearrangement is a powerful and versatile named reaction in organic chemistry that facilitates the transformation of a phenolic ester into a hydroxy aryl ketone through the action of a Lewis or Brønsted acid catalyst.[1][2] This rearrangement involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[3][4] The strategic control of reaction conditions, such as temperature and solvent, allows for the selective formation of one isomer over the other.[5] This regioselectivity makes the Fries rearrangement an indispensable tool in the synthesis of hydroxyaryl ketones, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[3][6]

This application note provides a comprehensive guide to the experimental conditions for the Fries rearrangement of a polysubstituted substrate, 4-Acetyl-3-hydroxyphenyl phenylacetate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that govern the reaction's outcome.

Mechanistic Insights: Directing the Acyl Migration

The generally accepted mechanism of the Fries rearrangement commences with the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[4] This coordination renders the carbonyl carbon more electrophilic. Subsequently, the Lewis acid can rearrange to the phenolic oxygen, leading to the formation of an acylium ion intermediate.[2] This highly reactive electrophile then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.[6]

The regiochemical outcome of the EAS is dictated by a delicate interplay of kinetic and thermodynamic control:

-

Low Temperatures: Favor the formation of the para-isomer. This is generally considered the kinetically controlled product.[5]

-

High Temperatures: Promote the formation of the ortho-isomer. The ortho-isomer can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product at elevated temperatures.[3]

The choice of solvent also plays a pivotal role:

-

Non-polar Solvents: Tend to favor the ortho-product. In these solvents, the acylium ion and the phenoxide-Lewis acid complex are held in close proximity within a "solvent cage," promoting intramolecular, ortho-acylation.[5]

-

Polar Solvents: Favor the para-product by stabilizing the separated acylium ion, allowing it to diffuse and react at the more sterically accessible para position.[5]

For the substrate, 4-Acetyl-3-hydroxyphenyl phenylacetate, the existing substituents will exert electronic and steric effects on the incoming acyl group, influencing the final product distribution. The hydroxyl and acetyl groups already present on the phenyl ring will direct the incoming electrophile, adding another layer of complexity and control to the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the Fries rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate.

Caption: Proposed mechanism for the Lewis acid-catalyzed Fries rearrangement.

Experimental Protocol: Fries Rearrangement of 4-Acetyl-3-hydroxyphenyl phenylacetate

This protocol provides a general framework. Optimization of temperature, reaction time, and solvent may be necessary to achieve the desired regioselectivity and yield.

Materials:

-

4-Acetyl-3-hydroxyphenyl phenylacetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Solvent (e.g., Nitrobenzene for para-selectivity, Carbon Disulfide or solvent-free for ortho-selectivity)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 4-Acetyl-3-hydroxyphenyl phenylacetate (1 equivalent).

-

If using a solvent, add the desired anhydrous solvent (see table below for suggestions). For a solvent-free reaction, proceed to the next step.

-

-

Addition of Lewis Acid:

-

Carefully add anhydrous aluminum chloride (2.5 - 3.0 equivalents) to the reaction flask in portions while stirring. The reaction is often exothermic.

-

Safety Note: Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

-

Reaction Conditions for Regioselectivity:

-

For the para-isomer (Kinetic Control):

-

Cool the reaction mixture to 0-10 °C.

-

Stir at this temperature for 2-4 hours.

-

-

For the ortho-isomer (Thermodynamic Control):

-

Heat the reaction mixture to 120-160 °C.

-

Maintain this temperature for 3-6 hours.

-

-

-

Work-up:

-

After the reaction is complete (monitored by TLC), cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Stir until all the solid has dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Workflow Visualization

Caption: Step-by-step experimental workflow for the Fries rearrangement.

Comparative Data on Reaction Conditions

The following table summarizes the influence of key reaction parameters on the regioselectivity of the Fries rearrangement.

| Parameter | Condition | Predominant Isomer | Rationale |

| Temperature | Low (e.g., 0-25 °C) | para | Kinetic control favors the more rapidly formed product.[5] |

| High (e.g., >100 °C) | ortho | Thermodynamic control favors the more stable chelated product.[3] | |

| Solvent | Non-polar (e.g., CS₂, Chlorobenzene) | ortho | Promotes intramolecular rearrangement within a solvent cage.[5] |

| Polar (e.g., Nitrobenzene) | para | Stabilizes the separated acylium ion, allowing for intermolecular attack.[5] | |

| Solvent-free | ortho | High temperatures typically required, favoring the thermodynamic product. | |

| Catalyst | Lewis Acids (AlCl₃, BF₃, SnCl₄) | Varies with conditions | Standard catalysts for the rearrangement.[1][7] |

| Brønsted Acids (HF, MSA) | Generally para | Can offer milder conditions and different selectivity profiles.[3] |

Conclusion and Future Perspectives

The Fries rearrangement remains a cornerstone of synthetic organic chemistry for the preparation of valuable hydroxyaryl ketones. By carefully manipulating the reaction conditions, particularly temperature and solvent polarity, a high degree of control over the regiochemical outcome can be achieved. For the specific case of 4-Acetyl-3-hydroxyphenyl phenylacetate, the electronic and steric nature of the existing substituents will undoubtedly influence the reaction, potentially leading to a unique product distribution that can be exploited for targeted synthesis. Further investigation into the use of alternative, more environmentally benign catalysts, such as solid acids, could also provide greener and more efficient routes to these important molecules.[7]

References

-

Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved February 25, 2026, from [Link]

- BenchChem. (2025).

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved February 25, 2026, from [Link]

-

Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved February 25, 2026, from [Link]

-

Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved February 25, 2026, from [Link]

-

J&K Scientific LLC. (2025, February 23). Fries Rearrangement. Retrieved February 25, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved February 25, 2026, from [Link]

Sources

- 1. Fries Rearrangement [sigmaaldrich.com]

- 2. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fries Rearrangement [organic-chemistry.org]

Application Note: Regioselective & Exhaustive Esterification of 2,4-Dihydroxyacetophenone with Phenylacetic Acid

Executive Summary & Scientific Context

This application note details the esterification of 2,4-dihydroxyacetophenone (Resacetophenone) with Phenylacetic acid . This transformation is a critical intermediate step in the synthesis of 7-hydroxyisoflavones (e.g., Daidzein analogs) via the Baker-Venkataraman rearrangement.

The Chemo-Selectivity Challenge

The substrate, 2,4-dihydroxyacetophenone, presents a classic nucleophilic competition between two phenolic hydroxyl groups:

-

C4-OH (Para): Sterically accessible and electronically typical. This is the kinetic nucleophile.

-

C2-OH (Ortho): Engaged in a strong intramolecular hydrogen bond with the acetyl carbonyl oxygen. This chelation significantly reduces its nucleophilicity and increases the pKa, making it resistant to esterification under mild conditions.

Strategic Decision Matrix:

-

Target A: 4-Monoester: Achieved via controlled stoichiometry and mild coupling (Steglich). Used when the 2-position must remain free for alternative functionalization.

-

Target B: 2,4-Diester: The requisite precursor for isoflavone synthesis. Requires "forcing" conditions to break the C2-OH hydrogen bond, typically using excess acylating agent and stronger activation (Acid Chloride or excess DCC).

Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the phenoxide (or phenol) on the activated phenylacetic acid species.

Caption: Reaction pathway demonstrating the kinetic preference for the 4-position and the forcing conditions required for the 2,4-diester.

Protocol A: High-Precision Steglich Esterification (Mono-Selective)

Objective: Selective synthesis of 2-hydroxy-4-(phenylacetoxy)acetophenone. Mechanism: DCC (Dicyclohexylcarbodiimide) activates the acid to an O-acylisourea; DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst.

Reagents & Equipment[5][6][7][8][9]

-

Substrate: 2,4-Dihydroxyacetophenone (10 mmol, 1.52 g)

-

Acid: Phenylacetic acid (10 mmol, 1.36 g)

-

Coupling Agent: DCC (11 mmol, 2.27 g)

-

Catalyst: DMAP (0.5 mmol, 61 mg - 5 mol%)

-

Solvent: Anhydrous Dichloromethane (DCM), 50 mL

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with

. -

Solubilization: Add 2,4-dihydroxyacetophenone, Phenylacetic acid, and DMAP to the flask. Dissolve in anhydrous DCM.

-

Activation (Critical Step): Cool the solution to 0°C using an ice bath. This suppresses side reactions (N-acylurea formation).

-

Addition: Dissolve DCC in 10 mL DCM and add dropwise via syringe over 15 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

-

QC Check: Spot TLC (Hexane:EtOAc 7:3). The lower Rf spot (diol) should disappear; a new higher Rf spot (monoester) appears.

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate.

-

Wash the filtrate with 1N HCl (2 x 20 mL) to protonate and remove DMAP.

-

Wash with saturated

(2 x 20 mL) to remove unreacted phenylacetic acid. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Exhaustive Esterification (Di-Ester Synthesis)

Objective: Synthesis of 2,4-bis(phenylacetoxy)acetophenone for Baker-Venkataraman rearrangement. Method: Acid Chloride Activation (Scalable & Robust).

Reagents

-

Substrate: 2,4-Dihydroxyacetophenone (10 mmol)

-

Reagent: Phenylacetyl Chloride (25 mmol, 2.5 equiv) OR Phenylacetic acid + Thionyl Chloride (

). -

Base/Solvent: Anhydrous Pyridine (20 mL)

Step-by-Step Methodology

-

Activation (If using Acid):

-

Note: If Phenylacetyl chloride is unavailable, reflux Phenylacetic acid (25 mmol) with

(30 mmol) for 2 hours, then evaporate excess

-

-

Setup: Place 2,4-dihydroxyacetophenone in a 100 mL RBF. Add anhydrous Pyridine. The solution may turn slightly yellow.

-

Addition: Cool to 0°C. Add Phenylacetyl chloride dropwise. The reaction is exothermic.

-

Heating (The "Forcing" Step):

-

Unlike the mono-ester protocol, remove the ice bath and heat the mixture to 60–80°C for 4 hours.

-

Why? Thermal energy is required to disrupt the intramolecular H-bond at the 2-position and drive the reaction to completion.

-

-

Quench: Pour the reaction mixture into 200 mL of ice-water containing 20 mL concentrated HCl.

-

Function: HCl neutralizes the pyridine and keeps it in the aqueous phase. The ester will precipitate as a solid or oil.

-

-

Isolation: Filter the solid precipitate. If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry.

-

Crystallization: Recrystallize from Methanol/Acetone.

Analytical Validation & QC

Data Comparison Table

| Feature | 2,4-Dihydroxyacetophenone (SM) | 4-Monoester (Product A) | 2,4-Diester (Product B) |

| TLC (Hex:EtOAc 7:3) | Rf ~ 0.2 | Rf ~ 0.5 | Rf ~ 0.8 |

| 1H NMR (OH signals) | No OH signals | ||

| IR (Carbonyl) | ~1630 cm⁻¹ (Ketone) | ~1740 cm⁻¹ (Ester) + 1630 | ~1760, 1740 cm⁻¹ (Esters) |

| Solubility | Soluble in alcohols, base | Soluble in DCM, EtOAc | Soluble in non-polar |

Workflow Visualization

Caption: Decision workflow for selecting between Steglich (mild) and Acid Chloride (harsh) protocols.

Troubleshooting & Expert Tips

-

DCU Removal (Steglich): DCU is notoriously difficult to remove completely. If the filtrate remains cloudy, cool it to -20°C overnight to force further precipitation, then filter again through Celite.

-

Regioselectivity Drift: In Protocol A, if you observe di-ester formation, reduce the temperature to -10°C and ensure strictly 1.0 equivalent of DCC is used. Add the DCC very slowly.

-

Water Contamination: Phenylacetyl chloride hydrolyzes rapidly. Ensure reagents are fresh. If the acid chloride smells strongly of sharp vinegar (acetic/HCl mix) rather than the sweet/pungent acyl chloride, redistill it or use fresh

activation. -

Downstream Application (Baker-Venkataraman): If the goal is the isoflavone, do not isolate the mono-ester. Proceed to the di-ester (Protocol B). The rearrangement step (using KOH/Pyridine) will migrate the acyl group from the 2-O to the C-alpha position, and the 4-ester will likely hydrolyze, yielding the 7-hydroxyisoflavone directly.

References

-

Steglich, W. & Neises, B. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[2][3] Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

- Kalluraya, B. et al. (2013). "Synthesis and biological evaluation of some new 7-hydroxyisoflavones". Journal of Chemical Sciences.

-

Natural Product Reports. (2025). "Total synthesis of isoflavonoids". Royal Society of Chemistry.[4] (Review of synthetic routes involving this esterification). Link

Sources

Application Note: Rapid and Selective Microwave-Assisted Synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate

Abstract

This application note details a rapid, efficient, and regioselective protocol for the synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate via microwave-assisted O-acylation of 3',4'-dihydroxyacetophenone. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry[1][2]. This protocol provides a reliable method for the synthesis of this valuable intermediate, which possesses structural motifs relevant to medicinal chemistry and materials science.

Introduction

4-Acetyl-3-hydroxyphenyl phenylacetate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other functional materials. The synthesis involves the selective acylation of one of the two hydroxyl groups of 3',4'-dihydroxyacetophenone. Regioselectivity in the acylation of catechols and their derivatives is a critical consideration, often influenced by the electronic and steric properties of the substrate and acylating agent, as well as the reaction conditions[3][4].

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, accelerating reaction rates and often enhancing selectivity[5][6][7]. The uniform and rapid heating provided by microwave irradiation can minimize the formation of byproducts and decomposition, leading to cleaner reactions and simpler purification[1]. This application note leverages these advantages to provide a robust and reproducible protocol for the synthesis of the target compound.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically an O-acylation of the phenolic hydroxyl group. The key challenge in the acylation of 3',4'-dihydroxyacetophenone is achieving regioselectivity, as there are two hydroxyl groups that can potentially react.

The hydroxyl group at the 4-position is generally more nucleophilic than the hydroxyl group at the 3-position due to electronic effects. The acetyl group at the 1-position is an electron-withdrawing group, which deactivates the aromatic ring. However, the hydroxyl groups are activating. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of the acylation. In many cases of dihydroxyacetophenones, the hydroxyl group para to the acetyl group is more reactive towards acylation and alkylation.

This protocol utilizes a base to deprotonate the more acidic phenolic proton, generating a phenoxide ion which is a more potent nucleophile. The choice of a suitable base and solvent is crucial to facilitate the reaction and maintain selectivity. Phenylacetyl chloride is employed as the acylating agent to introduce the phenylacetate moiety.

Experimental Protocol

Materials and Equipment

-

3',4'-Dihydroxyacetophenone

-

Phenylacetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Microwave reactor (e.g., Biotage® Initiator+)

-

Reaction vials (appropriate for the microwave reactor)

-

Magnetic stir bars

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

Reaction Setup

The following procedure is for a typical small-scale synthesis and can be scaled as needed, with appropriate adjustments to the reaction vessel size and microwave parameters.

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Quantity | Moles (mmol) |

| 3',4'-Dihydroxyacetophenone | 152.1 mg | 1.0 |

| Phenylacetyl chloride | 154.6 mg (1.1 eq) | 1.1 |